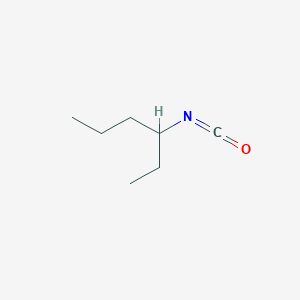![molecular formula C20H20N2O3 B2738024 (Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide CAS No. 444091-74-1](/img/structure/B2738024.png)
(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-33779 and belongs to the class of amide compounds. It is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. Inhibition of this pathway using CEP-33779 prevents the activation of NF-κB and downregulates the expression of its target genes, leading to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer properties, (Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide has also been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide in lab experiments is its potent inhibition of the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes, including cell survival, apoptosis, and inflammation. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 4-methylphenol with 3-chloro-1,2-epoxypropane to form 4-methyl-3-(2-propoxy)phenol. This intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with cyanide ion in the presence of a catalyst to form the desired compound.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of cancer research. NF-κB is known to play a crucial role in the survival and proliferation of cancer cells. Inhibition of this pathway using CEP-33779 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-19-11-16(10-17(12-21)20(22)23)8-9-18(19)25-13-15-6-4-14(2)5-7-15/h4-11H,3,13H2,1-2H3,(H2,22,23)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNMWSJRCATFN-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

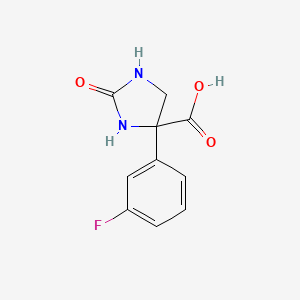
![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)
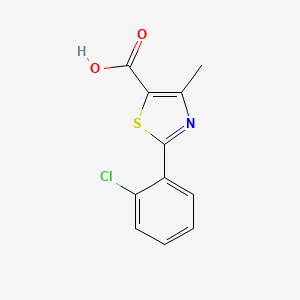
![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)
![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)
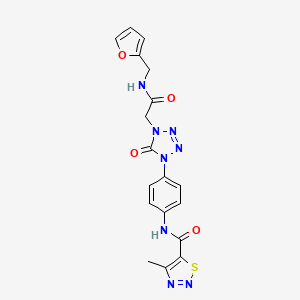
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)
![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)
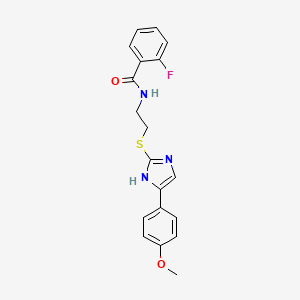
![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)
